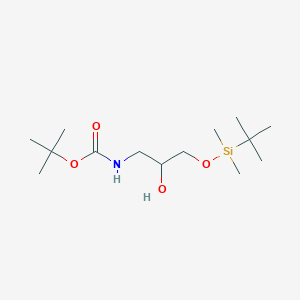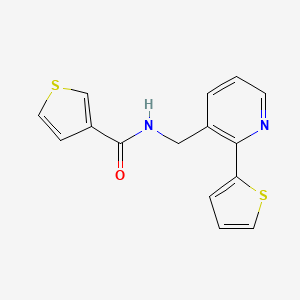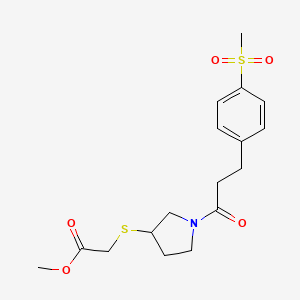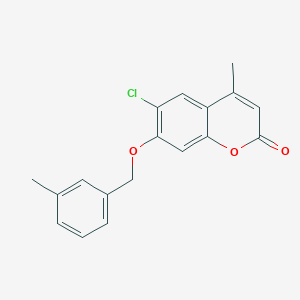
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate
説明
The compound "Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate" is a silyl carbamate derivative, which is part of a class of compounds that are used for the protection of hydroxyl groups during synthetic procedures. These compounds are designed to be stable under various conditions yet can be removed selectively when desired .
Synthesis Analysis
The synthesis of silyl carbamates, such as the compound , can be achieved by treating common amino protecting groups with reagents like tert-butyldimethylsilyl trifluoromethanesulfonate and tert-butyldimethylsilane in the presence of a catalyst such as Pd(OAc)2. This process allows for the transformation of amino protecting groups into silyl carbamates under mild conditions .
Molecular Structure Analysis
The molecular structure of tert-butyl silyl carbamates has been characterized using various spectroscopic techniques, including 2D heteronuclear NMR experiments. These studies provide detailed information about the molecular framework and the spatial arrangement of atoms within the compound .
Chemical Reactions Analysis
Silyl carbamates are versatile intermediates in organic synthesis. They can undergo chemoselective transformations, reacting with a variety of electrophiles to yield N-ester type compounds with high efficiency. Additionally, tert-butyl silyl carbamates can be used as nitrone equivalents in reactions with organometallics to produce N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of silyl carbamates are influenced by their stability in different environments. They are generally stable in water or alcohol bases under normal conditions and resist hydrogenolysis and mild chemical reduction. This stability is crucial for their role in protecting hydroxyl groups during the synthesis of sensitive molecules like prostaglandins . The gas chromatography-mass spectrometry analysis of these compounds, including their derivatives, provides insights into their behavior during separation and quantitation processes, as well as their mass spectral profiles .
科学的研究の応用
Stereoselective Protonation and Brook Rearrangement:
- Sasaki et al. (2009) demonstrated the stereoselective S(E)2' protonation of alpha-hydroxyallylsilanes mediated by a Brook rearrangement. This process was shown to be equivalent to trapping an enantioenriched C-chiral carbanion at the alpha-position of a nitrile group, achieving up to 77% ee (Sasaki, Shirakawa, Kawahata, Yamaguchi, & Takeda, 2009).
Synthesis and Reactivity:
- Padwa et al. (2003) detailed the preparation and Diels-Alder reaction of a 2-amido substituted furan, involving tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showing its significance in organic synthesis (Padwa, Brodney, & Lynch, 2003).
Protection of Hydroxyl Groups:
- Corey and Venkateswarlu (1972) discussed the use of tert-butyldimethylsilyl derivatives, including tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate, for protecting hydroxyl groups in chemical synthesis. These compounds offer stability under various conditions and are easily removable by specific agents, proving useful in a wide range of applications (Corey & Venkateswarlu, 1972).
Photoredox-Catalyzed Cascade Reactions:
- Wang et al. (2022) reported the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a similar compound. This established a new pathway for assembling 3-aminochromones under mild conditions, highlighting the versatility of related carbamates in photocatalyzed protocols (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
作用機序
Target of Action
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is a complex organic compoundSimilar compounds, such as tert-butyldimethylsilanol, are known to be used as silylating agents for the protection of hydroxyl groups via silylation .
Mode of Action
Tert-butyldimethylsilanol, a related compound, is known to be used in the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution . It also acts as an initiator for the polymerization of 1,2 benzenedicarboxaldehyde .
Biochemical Pathways
Related compounds like tert-butyldimethylsilanol are involved in the synthesis of enol silyl ethers , which are important intermediates in organic synthesis.
Result of Action
Related compounds like tert-butyldimethylsilanol are known to be used in the synthesis of enol silyl ethers , which are important intermediates in organic synthesis.
特性
IUPAC Name |
tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-9-11(16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODMDGQSPVUKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO[Si](C)(C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3008544.png)

![Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride](/img/structure/B3008546.png)
![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)
![2,10-dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3008551.png)
![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008555.png)
![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)


![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3008561.png)
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)